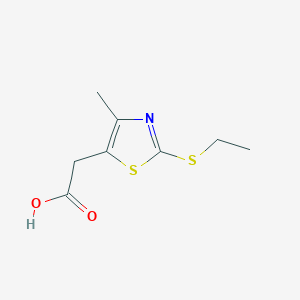2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid
CAS No.: 105523-29-3
Cat. No.: VC5663010
Molecular Formula: C8H11NO2S2
Molecular Weight: 217.3
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 105523-29-3 |
|---|---|
| Molecular Formula | C8H11NO2S2 |
| Molecular Weight | 217.3 |
| IUPAC Name | 2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C8H11NO2S2/c1-3-12-8-9-5(2)6(13-8)4-7(10)11/h3-4H2,1-2H3,(H,10,11) |
| Standard InChI Key | ZMFOTRMQXVYXKU-UHFFFAOYSA-N |
| SMILES | CCSC1=NC(=C(S1)CC(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
The compound’s structure features a thiazole ring substituted with an ethylthio group at position 2, a methyl group at position 4, and an acetic acid moiety at position 5 (Figure 1) . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.3 g/mol |
| CAS Number | 105523-29-3 |
While density, melting point, and boiling point data remain unreported in available literature , its structural similarity to other thiazole derivatives suggests moderate polarity and solubility in organic solvents like ethanol or dichloromethane .
Spectral Characterization
Though direct spectral data for this compound are unavailable, analogous compounds such as 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid have been characterized using:
-
Infrared (IR) spectroscopy: Peaks at 1700–1680 cm (C=O stretch) and 2550–2600 cm (S-H stretch absent, confirming substitution) .
-
NMR spectroscopy:
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is likely synthesized through nucleophilic substitution and esterification, as demonstrated in related studies :
-
Nucleophilic substitution: Reaction of 4,7-dichloroquinoline with 2-mercapto-4-methylthiazole-5-acetic acid in ethanol at 50°C yields intermediates with thioether linkages .
-
Steglich esterification: The acetic acid moiety is activated using -ethyl--(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), followed by coupling with amines to form amide derivatives .
Example Reaction Scheme:
Optimization Challenges
-
Solvent selection: Ethanol outperforms acetonitrile or methanol in achieving higher yields (14% vs. 6%) .
-
Byproduct formation: Competing reactions at the quinoline ring’s position 7 necessitate careful temperature control .
Pharmacological Activities of Structural Analogs
Antimalarial and Anticancer Effects
Derivatives of 2-(4-methylthiazol-5-yl)acetic acid exhibit promising bioactivity:
-
In vitro antimalarial activity: Compound 11 (an -phenylacetamide derivative) showed IC values of 0.8 µM against Plasmodium falciparum, comparable to chloroquine .
-
Anticancer potential: Analogous thiazole-acetic acid derivatives induced apoptosis in MDA-MB-468 triple-negative breast cancer cells by degrading oncogenic MLK3 proteins .
Anti-Inflammatory and Hepatoprotective Properties
Thiazolidinone analogs, such as (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, demonstrated:
-
NF-κB inhibition: Reduced TNF-α and IL-1β mRNA levels by 60–70% in CCl-induced hepatitis models .
-
Oxidative stress mitigation: Increased hepatic glutathione levels by 40% and attenuated fibrosis in rats .
Applications in Drug Development
Proteolysis-Targeting Chimeras (PROTACs)
The 4-methylthiazol-5-yl group is integral to PROTACs like CEP1347-VHL-02, which degrade MLK3 in cancer cells :
This compound reduced MDA-MB-468 cell migration by 80% at 10 µM .
Antibacterial and Antifungal Agents
Thiazole-acetic acid hydrazones displayed:
-
Gram-positive activity: MIC values of 8–16 µg/mL against Staphylococcus aureus .
-
Antifungal effects: 70% inhibition of Candida albicans at 32 µg/mL .
Future Directions and Challenges
Synthetic Improvements
-
Catalyst optimization: Replace EDC/DMAP with non-toxic alternatives for greener synthesis.
-
Stereochemical control: Explore asymmetric synthesis to isolate enantiomers with enhanced bioactivity.
Therapeutic Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume